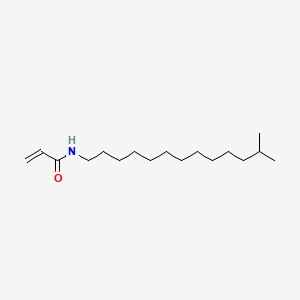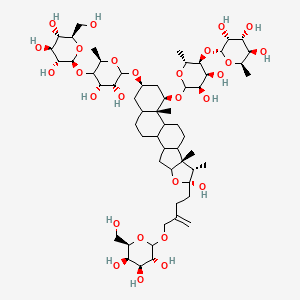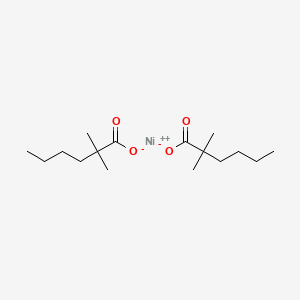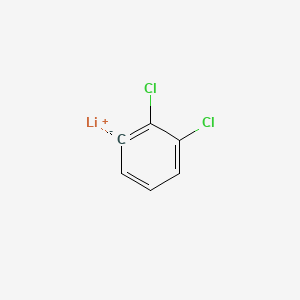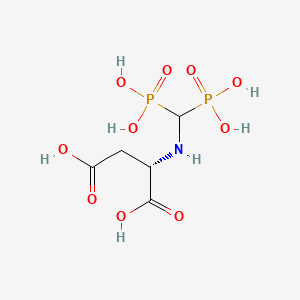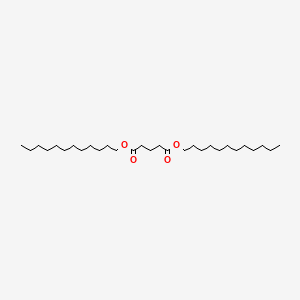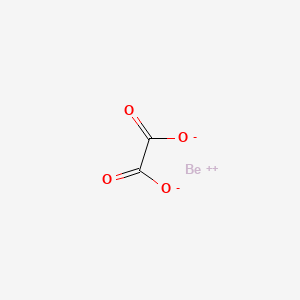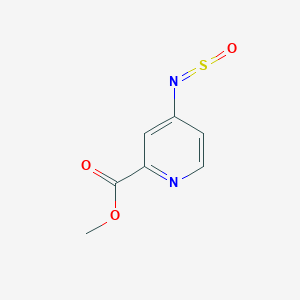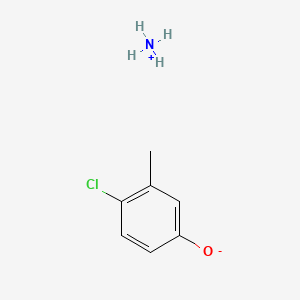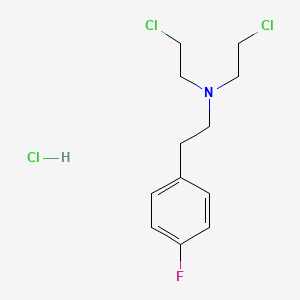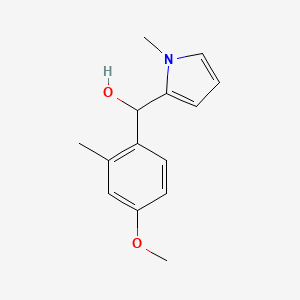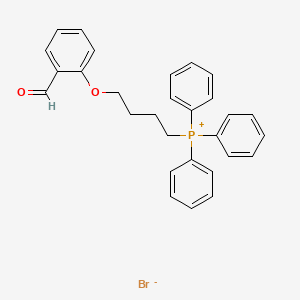
(4-(2-Formylphenoxy)butyl)triphenylphosphonium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(2-Formylphenoxy)butyl)triphenylphosphonium bromide is a chemical compound with the molecular formula C29H28BrO2P and a molecular weight of 519.423 g/mol . It is a member of the triphenylphosphonium family, which is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Formylphenoxy)butyl)triphenylphosphonium bromide typically involves the reaction of triphenylphosphine with a suitable bromide precursor. One common method involves the reaction of triphenylphosphine with 4-(2-formylphenoxy)butyl bromide under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as this compound is primarily used in research settings. the general principles of large-scale organic synthesis, including the use of automated reactors and continuous flow systems, can be applied to produce this compound in larger quantities.
Analyse Des Réactions Chimiques
Types of Reactions
(4-(2-Formylphenoxy)butyl)triphenylphosphonium bromide undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion can be substituted with other nucleophiles, such as hydroxide or alkoxide ions, to form different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Hydroxide ions (OH-), alkoxide ions (RO-)
Major Products
Oxidation: (4-(2-Carboxyphenoxy)butyl)triphenylphosphonium bromide
Reduction: (4-(2-Hydroxyphenoxy)butyl)triphenylphosphonium bromide
Substitution: Various substituted triphenylphosphonium derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-(2-Formylphenoxy)butyl)triphenylphosphonium bromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of other phosphonium compounds.
Biology: Investigated for its potential role in mitochondrial targeting due to the triphenylphosphonium moiety, which can facilitate the delivery of bioactive molecules to mitochondria.
Medicine: Explored for its potential therapeutic applications, particularly in the development of drugs targeting mitochondrial dysfunction.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mécanisme D'action
The mechanism of action of (4-(2-Formylphenoxy)butyl)triphenylphosphonium bromide is primarily related to its ability to target mitochondria. The triphenylphosphonium moiety allows the compound to cross the mitochondrial membrane and accumulate within the mitochondria. Once inside, it can interact with various mitochondrial components, potentially affecting mitochondrial function and bioenergetics .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3-(2-Formylphenoxy)propyl)triphenylphosphonium bromide
- (4-Bromobutyl)triphenylphosphonium bromide
- (4-Carboxybenzyl)triphenylphosphonium bromide
Uniqueness
(4-(2-Formylphenoxy)butyl)triphenylphosphonium bromide is unique due to the presence of the formyl group, which provides additional reactivity and potential for further chemical modifications. This makes it a versatile compound for various applications in research and industry .
Propriétés
Numéro CAS |
52032-55-0 |
|---|---|
Formule moléculaire |
C29H28BrO2P |
Poids moléculaire |
519.4 g/mol |
Nom IUPAC |
4-(2-formylphenoxy)butyl-triphenylphosphanium;bromide |
InChI |
InChI=1S/C29H28O2P.BrH/c30-24-25-14-10-11-21-29(25)31-22-12-13-23-32(26-15-4-1-5-16-26,27-17-6-2-7-18-27)28-19-8-3-9-20-28;/h1-11,14-21,24H,12-13,22-23H2;1H/q+1;/p-1 |
Clé InChI |
KBAAJXBQRRVOJC-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[P+](CCCCOC2=CC=CC=C2C=O)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


